1-Chloro-2-methoxy-3,5-dimethylbenzene
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Overview
Description
1-Chloro-2-methoxy-3,5-dimethylbenzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methoxy group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methoxy-3,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-methoxy-3,5-dimethylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-methoxy-3,5-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the electron-donating methoxy group and electron-withdrawing chlorine atom.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Major Products:
Nitration: Produces nitro derivatives.
Oxidation: Produces carboxylic acids.
Reduction: Produces dechlorinated derivatives.
Scientific Research Applications
1-Chloro-2-methoxy-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-methoxy-3,5-dimethylbenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a benzenonium ion, during electrophilic substitution. The methoxy group activates the benzene ring towards electrophilic attack, while the chlorine atom can influence the regioselectivity of the reaction .
Comparison with Similar Compounds
- 1-Chloro-3,5-dimethylbenzene
- 1-Chloro-2,4-dimethylbenzene
- 1-Chloro-2-methoxybenzene
Comparison: 1-Chloro-2-methoxy-3,5-dimethylbenzene is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (chlorine) groups on the benzene ring. This combination affects its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H11ClO |
---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-chloro-2-methoxy-3,5-dimethylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-6-4-7(2)9(11-3)8(10)5-6/h4-5H,1-3H3 |
InChI Key |
PMSHADOKRQYHRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OC)C |
Origin of Product |
United States |
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